Linker Chemistry: Non-Cleavable AmPEG6C2 vs. Cleavable Valine-Citrulline Linkers
AmPEG6C2-Aur0131 employs a non-cleavable Amino-PEG6 linker, which contrasts with the widely used cleavable valine-citrulline-PABC (vc-PABC) linker system found in vc-MMAE conjugates. In cleavable vc-PABC-MMAE ADCs, cathepsin B cleavage of the valine-citrulline dipeptide triggers self-immolation of PABC, liberating free MMAE intracellularly [1]. In contrast, the non-cleavable AmPEG6C2 linker requires complete lysosomal degradation of the antibody to release the active metabolite, which remains attached to the amino acid residue of the conjugation site [2]. This mechanistic divergence has direct implications: non-cleavable linkers generally exhibit reduced bystander killing of antigen-negative tumor cells but may offer improved tolerability in certain contexts.
| Evidence Dimension | Linker cleavage mechanism and drug release pathway |
|---|---|
| Target Compound Data | Non-cleavable Amino-PEG6 linker; release requires antibody degradation to amino acid-linker-payload adduct |
| Comparator Or Baseline | Cleavable valine-citrulline-PABC linker; release via cathepsin B proteolysis and PABC self-immolation liberates free MMAE |
| Quantified Difference | Qualitative mechanistic difference; not a quantitative endpoint |
| Conditions | ADC intracellular trafficking and lysosomal processing pathways |
Why This Matters
The choice between non-cleavable and cleavable linkers determines whether the ADC exhibits bystander cytotoxicity, a key selection criterion for tumors with heterogeneous antigen expression.
- [1] US Patent 11,844,839. Process for the preparation of pegylated drug-linkers and intermediates thereof. View Source
- [2] Dorywalska M, et al. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy. PLoS ONE. 2015;10(7):e0132282. View Source
